molecular formula C13H17ClF3N B1423355 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride CAS No. 1354952-47-8

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride

Cat. No.: B1423355
CAS No.: 1354952-47-8
M. Wt: 279.73 g/mol
InChI Key: PUURXKPXBANRJP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is a chemical compound with the molecular formula C13H17ClF3N It is a derivative of azepane, a seven-membered nitrogen-containing ring, with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Trifluoromethyl)phenyl]piperidine
  • 2-[2-(Trifluoromethyl)phenyl]morpholine
  • 2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Uniqueness

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12;/h3-4,6-7,12,17H,1-2,5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUURXKPXBANRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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